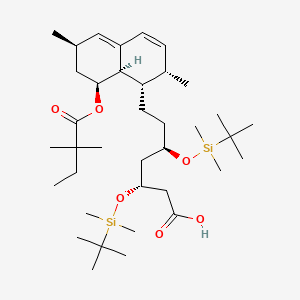
(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine” is a labelled intermediate of UFP112 . It has a CAS Number of 1217601-60-9 . The molecular weight is 413.52 and the molecular formula is C21H27D5N2O6 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]acetic acid.Physical And Chemical Properties Analysis
The molecular weight of “(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine” is 413.52 . The molecular formula is C21H27D5N2O6 .Aplicaciones Científicas De Investigación
Role in Plant Stress Resistance
Glycine betaine (GB) and proline, organic osmolytes related to glycine, are significant in improving plant abiotic stress resistance. These compounds accumulate in various plant species in response to environmental stresses, such as drought, salinity, and extreme temperatures, enhancing enzyme and membrane integrity and facilitating osmotic adjustment. Despite some debate over their exact roles, evidence supports their positive effects on plant stress tolerance. Research into genetically engineered plants and exogenous applications of GB or proline suggests potential agricultural applications to enhance crop yield in stress environments (Ashraf & Foolad, 2007).
Sleep Quality Improvement
Glycine, a non-essential amino acid, significantly ameliorates subjective sleep quality. Studies have shown that glycine ingestion before bedtime can improve sleep quality in individuals with insomniac tendencies, suggesting its potential application in sleep-related research and therapeutic interventions (Bannai & Kawai, 2012).
Anti-inflammatory and Immunomodulatory Effects
The simplest amino acid, L-glycine, exhibits significant anti-inflammatory, immunomodulatory, and cytoprotective effects. It protects against various injuries and stresses, including shock, ischemia/reperfusion injury, and organ damage from toxicants. Glycine's protective effects are linked to its action on inflammatory cells, such as macrophages, and its ability to stabilize the plasma membrane, suggesting its therapeutic potential in treating inflammatory diseases (Zhong et al., 2003).
Photocatalysis Applications
(BiO)2CO3-based photocatalysts, related to the field of material science, highlight the versatility of compounds with glycine-like functionalities. These materials show promise in healthcare, photocatalysis, and sensor applications, indicating the potential for glycine derivatives in enhancing photocatalytic performance and environmental remediation (Ni et al., 2016).
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O6/c1-20(2,3)28-18(26)22-16(12-15-10-8-7-9-11-15)13-23(14-17(24)25)19(27)29-21(4,5)6/h7-11,16H,12-14H2,1-6H3,(H,22,26)(H,24,25)/t16-/m0/s1/i7D,8D,9D,10D,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBLTXIOYFGHND-CEVFZTSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN(CC(=O)O)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747195 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-(~2~H_5_)phenylpropyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine | |
CAS RN |
1217601-60-9 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-(~2~H_5_)phenylpropyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)










![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)

